molecular formula C12H26N2O4 B1218665 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane CAS No. 23978-55-4

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B1218665
CAS No.: 23978-55-4
M. Wt: 262.35 g/mol
InChI Key: NLMDJJTUQPXZFG-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a crown ether, a type of cyclic chemical compound that consists of a ring containing several ether groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . Crown ethers are known for their ability to form complexes with cations, especially alkali metal ions, due to the electron-rich cavity created by the oxygen atoms in the ring . Therefore, the primary targets of this compound are likely to be metal ions present in the environment where it is applied.

Mode of Action

The compound interacts with its targets (metal ions) through a process known as complexation . In this process, the crown ether forms a cyclic structure that can encapsulate the metal ion, effectively creating a host-guest complex . This interaction results in the stabilization of the metal ion and can influence its reactivity .

Biochemical Pathways

For instance, they can affect ion transport across cell membranes, which is crucial for numerous biological functions .

Pharmacokinetics

Like other crown ethers, it is expected to have low bioavailability due to its large size and polar nature, which would limit its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it interacts with and the context in which it is used. For instance, it has been used in spectroscopic studies of its complex-forming reaction with iodine . It has also been used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence and concentration of specific metal ions can affect its ability to form complexes . Additionally, factors such as pH and temperature can influence the stability of the complexes formed .

Biochemical Analysis

Biochemical Properties

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane plays a significant role in biochemical reactions due to its complexation properties. It interacts with enzymes, proteins, and other biomolecules primarily through its ability to form stable complexes with metal ions. For instance, it has been used as a ligand in the study of zirconium-facilitated hydrolysis of dipeptides at neutral pH . The nature of these interactions often involves the coordination of the nitrogen and oxygen atoms in the crown ether with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its ability to chelate metal ions. This chelation can influence cell function by altering metal ion availability, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can modulate the activity of metal-dependent enzymes, thereby impacting metabolic pathways and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, the compound can influence gene expression by modulating the availability of metal ions that are essential cofactors for transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the compound can maintain its complexation properties over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metal ion homeostasis and potential toxicity to metal-dependent biological processes . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity. The compound can influence metabolic flux and metabolite levels by modulating the availability of these metal ions, thereby affecting various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its ability to form complexes with metal ions. Transporters and binding proteins that recognize these complexes can facilitate the compound’s localization and accumulation in specific cellular compartments. This distribution can influence the compound’s overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with metal ions and the presence of targeting signals or post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to the mitochondria or nucleus, depending on the metal ions it complexes with and the cellular context .

Chemical Reactions Analysis

Types of Reactions: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMDJJTUQPXZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCNCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178699
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Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23978-55-4
Record name Diaza-18-crown-6
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Record name 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Synthesis routes and methods

Procedure details

A solution of 18.5 g. of the diamide obtained in Example 3 in 450 ml. anhydrous tetrahydrofurane is slowly added to a mixture of 150 ml. anhydrous tetrahydrofurane and 12 g. LiAlH4 while stirring and heating at the reflux temperature. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for 24 hours. After cooling to room temperature the excess reagent is destroyed by adding a mixture of water and THF (1:2). The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and after recrystallization from benzene/petrol ether 13.5 g. of the desired product is obtained. m.p. = 115°C-116°C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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